2-[1-(Benzenesulfonyl)azetidin-3-yl]-6-(3-fluorophenyl)-2,3-dihydropyridazin-3-one
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Overview
Description
2-[1-(Benzenesulfonyl)azetidin-3-yl]-6-(3-fluorophenyl)-2,3-dihydropyridazin-3-one is a complex organic compound with potential applications in various fields such as medicinal chemistry and materials science. Its structure comprises a benzenesulfonyl group attached to an azetidine ring, which is further connected to a dihydropyridazinone moiety substituted with a fluorophenyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[1-(Benzenesulfonyl)azetidin-3-yl]-6-(3-fluorophenyl)-2,3-dihydropyridazin-3-one typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the Azetidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the Benzenesulfonyl Group: This step often involves sulfonylation reactions using reagents like benzenesulfonyl chloride.
Formation of the Dihydropyridazinone Moiety: This can be synthesized through condensation reactions involving hydrazine derivatives and appropriate carbonyl compounds.
Fluorophenyl Substitution:
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-[1-(Benzenesulfonyl)azetidin-3-yl]-6-(3-fluorophenyl)-2,3-dihydropyridazin-3-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using hydrogenation catalysts or reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Nucleophilic substitution using sodium hydride and appropriate electrophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield the corresponding amines or alcohols.
Scientific Research Applications
2-[1-(Benzenesulfonyl)azetidin-3-yl]-6-(3-fluorophenyl)-2,3-dihydropyridazin-3-one has several scientific research applications:
Medicinal Chemistry: The compound can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Biology: It can be used in biochemical assays to study enzyme inhibition or receptor binding.
Materials Science: The compound’s unique structure makes it suitable for use in the development of advanced materials with specific electronic or optical properties.
Industry: It can be used as an intermediate in the synthesis of more complex molecules for various industrial applications.
Mechanism of Action
The mechanism of action of 2-[1-(Benzenesulfonyl)azetidin-3-yl]-6-(3-fluorophenyl)-2,3-dihydropyridazin-3-one involves its interaction with specific molecular targets, such as enzymes or receptors. The benzenesulfonyl group can act as a pharmacophore, interacting with active sites of enzymes, while the azetidine and dihydropyridazinone moieties can enhance binding affinity and specificity. The fluorophenyl group can further modulate the compound’s pharmacokinetic properties.
Comparison with Similar Compounds
Similar Compounds
- 2-[1-(Ethylsulfonyl)azetidin-3-yl]-6-(3-fluorophenyl)-2,3-dihydropyridazin-3-one
- 2-[1-(Methylsulfonyl)azetidin-3-yl]-6-(3-fluorophenyl)-2,3-dihydropyridazin-3-one
Uniqueness
2-[1-(Benzenesulfonyl)azetidin-3-yl]-6-(3-fluorophenyl)-2,3-dihydropyridazin-3-one is unique due to the presence of the benzenesulfonyl group, which can provide distinct electronic and steric properties compared to other sulfonyl derivatives. This uniqueness can translate into different biological activities and applications.
Properties
IUPAC Name |
2-[1-(benzenesulfonyl)azetidin-3-yl]-6-(3-fluorophenyl)pyridazin-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16FN3O3S/c20-15-6-4-5-14(11-15)18-9-10-19(24)23(21-18)16-12-22(13-16)27(25,26)17-7-2-1-3-8-17/h1-11,16H,12-13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WPDJXMGLKBIULD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1S(=O)(=O)C2=CC=CC=C2)N3C(=O)C=CC(=N3)C4=CC(=CC=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16FN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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